molecular formula C25H30FNO6 B11444461 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11444461
M. Wt: 459.5 g/mol
InChI Key: MVSMPYLKZFYAQY-UHFFFAOYSA-N
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Description

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the fluorophenyl group and the propan-2-yloxyethyl side chain. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hexahydroquinoline compounds.

Scientific Research Applications

6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-bromophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The uniqueness of 6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may confer unique chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C25H30FNO6

Molecular Weight

459.5 g/mol

IUPAC Name

6-O-methyl 3-O-(2-propan-2-yloxyethyl) 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H30FNO6/c1-13(2)32-10-11-33-25(30)20-15(4)27-18-12-14(3)19(24(29)31-5)23(28)22(18)21(20)16-6-8-17(26)9-7-16/h6-9,13-14,19,21,27H,10-12H2,1-5H3

InChI Key

MVSMPYLKZFYAQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC(C)C)C3=CC=C(C=C3)F)C(=O)C1C(=O)OC

Origin of Product

United States

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